5-(m-Tolyl)oxazole-4-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

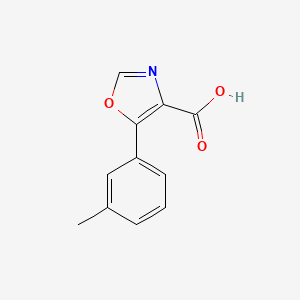

5-(m-Tolyl)oxazole-4-carboxylic acid represents a substituted oxazole derivative with the systematic International Union of Pure and Applied Chemistry name 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid. The compound possesses a molecular formula of C₁₁H₉NO₃ and exhibits a molecular weight of 203.19 grams per mole. The Chemical Abstracts Service registry number for this specific isomer is 914220-25-0, distinguishing it from related positional isomers such as the para-tolyl variant.

The molecular structure consists of a five-membered oxazole ring containing both nitrogen and oxygen heteroatoms, with a meta-methylphenyl group attached at position 5 and a carboxylic acid functional group at position 4. This specific substitution pattern creates a molecule where the carboxylic acid group is positioned adjacent to the nitrogen atom within the oxazole ring, while the m-tolyl group is attached to the carbon atom adjacent to the oxygen heteroatom. The meta-positioning of the methyl group on the phenyl ring creates an asymmetric distribution of electron density compared to ortho- or para-substituted analogs.

The systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the oxazole ring numbering begins with the oxygen atom at position 1, nitrogen at position 3, and the substituted carbons at positions 4 and 5. The m-tolyl designation specifically refers to the 3-methylphenyl substituent, indicating the methyl group's meta-relationship to the point of attachment on the benzene ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Chemical Abstracts Service Number | 914220-25-0 |

| International Union of Pure and Applied Chemistry Name | 5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid |

Properties

IUPAC Name |

5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYNJPSNTIETJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652209 | |

| Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914220-25-0 | |

| Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(m-Tolyl)oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an agonist of the ALX receptor (also known as the Lipoxin A4 receptor). This article explores its biological activity, mechanisms of action, and relevant research findings.

The ALX receptor is a member of the G-protein coupled receptor family and plays a crucial role in mediating inflammatory responses. Activation of this receptor by compounds such as this compound can influence various biological processes, including:

- Cell Migration : The compound has been shown to promote the migration and activation of monocytes, macrophages, and dendritic cells, which are essential for immune responses .

- Inflammatory Response Regulation : It modulates the production and release of pro-inflammatory cytokines, which can be beneficial in conditions characterized by excessive inflammation .

- Neuroinflammation : The compound may also have implications in neurological disorders by regulating inflammatory processes in the brain .

Biological Activity

Research has demonstrated that this compound exhibits significant biological activities across various models. Below are some key findings:

- Anti-inflammatory Effects : In animal models, derivatives of oxazole compounds have shown efficacy in reducing inflammation associated with conditions such as asthma, colitis, and ischemia/reperfusion injury .

- Cancer Cell Line Activity : Preliminary studies indicate that oxazole derivatives may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds similar to this compound have demonstrated micromolar activity against various cancer cell lines such as HeLa and A549 .

Case Studies

Several case studies have highlighted the biological activities of oxazole derivatives:

- Inflammation Models : In vivo studies using models of dermal inflammation showed that oxazole derivatives could significantly reduce inflammatory markers and improve healing outcomes .

- Cancer Research : In vitro studies reported that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology .

Data Table

The following table summarizes the biological activities observed for this compound and its derivatives:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(m-Tolyl)oxazole-4-carboxylic acid is CHNO, with a molecular weight of approximately 203.19 g/mol. The compound features a methyl group and an m-tolyl group, enhancing its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been studied for its efficacy against various bacterial strains, including Staphylococcus aureus . The compound's mechanism involves interference with bacterial biofilm formation, which is crucial for treating infections resistant to conventional antibiotics.

- Case Study : A study demonstrated that the compound inhibited biofilm formation in S. aureus by disrupting the signaling pathways involved in biofilm development. This suggests its potential as a therapeutic agent in combating antibiotic-resistant infections.

Drug Development

Due to its unique structure, this compound is being investigated as a lead compound in drug development. Its interaction with biological targets can lead to the design of new pharmaceuticals aimed at treating various diseases.

- Example : The compound has been evaluated for its potential as an anti-inflammatory agent, showing promise in reducing inflammatory markers in vitro.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with enhanced properties.

- Synthetic Routes : Common methods for synthesizing derivatives include cyclodehydration and substitution reactions, which yield compounds with varying biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : The m-tolyl group (electron-donating methyl) enhances lipophilicity compared to electron-withdrawing groups (e.g., nitro in or halogens in ), which may improve membrane permeability. Halogenated derivatives (e.g., 4-Bromo-2,5-difluoro) exhibit higher molecular weights and altered reactivity, favoring electrophilic substitution .

- Synthetic Efficiency : Yields for 5-(m-Tolyl)oxazole-4-carboxylic acid (85–94%) are comparable to halogenated analogs (85% in ), though nitro-substituted derivatives require stringent conditions due to steric and electronic effects .

Physicochemical and Functional Comparisons

Reactivity and Derivative Formation

- Carboxylic Acid Reactivity : The 4-carboxylic acid group enables facile conversion to amides, esters, or acyl chlorides. For example, this compound reacts with amines (e.g., pyrazol-4-amine) using HOBT/EDC coupling to form bioactive amides . Similarly, brominated analogs form carbonates or amides for kinase inhibition .

- Acidity : The electron-withdrawing nitro group in 5-(4-Nitrophenyl)oxazole-4-carboxylic acid increases acidity (pKa ~1–2) compared to the m-tolyl analog (pKa ~3–4), impacting solubility and ionization under physiological conditions .

Preparation Methods

One-Pot Synthesis via Carboxylic Acid, Amino Acid, and Boronic Acid Coupling

A highly efficient and versatile method for synthesizing trisubstituted oxazoles, including derivatives like 5-(m-Tolyl)oxazole-4-carboxylic acid, involves a one-pot sequence combining carboxylic acids, amino acids, and boronic acids. This approach was developed by Yamada et al. and utilizes a dehydrative condensing reagent, DMT-MM, to form 5-(triazinyloxy)oxazoles, which are subsequently subjected to nickel-catalyzed Suzuki–Miyaura coupling with arylboronic acids to introduce the m-tolyl substituent at the 5-position of the oxazole ring.

- Starting materials: Commercially available carboxylic acids, amino acids, and boronic acids.

- Reagents: DMT-MM as a dehydrative condensing agent; NiCl2(dppf) as the catalyst for Suzuki coupling.

- Reaction conditions: One-pot synthesis followed by Suzuki–Miyaura coupling under mild conditions.

- Yields: Good to high yields (up to 71% for p-tolyl substituted oxazoles).

- Functional group tolerance: Compatible with acid/base sensitive groups such as ethoxycarbonyl, formyl, and methylsulfanyl.

Representative reaction conditions and yields (adapted from Table 3 in the source):

| Entry | Boronic Acid Substituent | Yield (%) | Notes |

|---|---|---|---|

| 1 | p-Tolyl | 71 | Good yield under optimized conditions |

| 2 | Electron-withdrawing group | 25-64 | Yield improved with dppf additive |

| 3 | Naphthyl | 77 | High yield |

This method allows for the modular assembly of 2,4,5-trisubstituted oxazoles, making it suitable for synthesizing this compound by selecting appropriate starting materials corresponding to the 4-carboxylic acid and 5-(m-tolyl) substituents.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagent and Isocyanides

Another advanced method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent and isocyanoacetates or tosylmethyl isocyanide. This approach proceeds via an in situ generated acylpyridinium salt intermediate, which reacts with isocyanides to form the oxazole ring.

- Reagents: Triflylpyridinium reagent, isocyanoacetates or tosylmethyl isocyanide.

- Conditions: Mild heating (40 °C) in dichloromethane under nitrogen atmosphere.

- Scalability: Demonstrated gram-scale synthesis with consistent yields.

- Functional group tolerance: Broad, including sensitive bioactive molecules.

- Practicality: Recovery and reuse of DMAP base enhances cost-effectiveness.

General procedure summary:

- Mix carboxylic acid, DMAP, and solvent under nitrogen.

- Add triflylpyridinium reagent; stir at room temperature.

- Add isocyanide; heat at 40 °C for 3 hours.

- Work-up with water extraction and chromatography purification.

This method is adaptable for preparing this compound by selecting m-tolyl-substituted carboxylic acids and appropriate isocyanides, providing a direct and efficient route to the target compound.

Stepwise Synthesis via Activation and Coupling Reactions

A practical laboratory-scale synthesis of this compound involves activation of the carboxylic acid group followed by coupling with amines or other nucleophiles. One documented procedure includes:

- Dissolving this compound in dichloromethane.

- Adding coupling reagents such as HOBT (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) at 0 °C.

- Stirring to form an activated ester intermediate.

- Adding amine nucleophile (e.g., 1H-pyrazol-4-amine) and base DIPEA (N,N-Diisopropylethylamine).

- Allowing the reaction to proceed at room temperature for 18 hours.

- Isolating the product by precipitation and filtration.

This method is suitable for derivatization of this compound and can be adapted for its synthesis by starting from appropriate intermediates. The procedure yields high purity products confirmed by LC-MS and NMR analyses.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The one-pot method (Method 1) enables the synthesis of trisubstituted oxazoles with controlled substitution patterns at positions 2, 4, and 5, crucial for tailoring the properties of this compound derivatives.

- The Suzuki–Miyaura coupling step is sensitive to electronic effects of the boronic acid substituents; electron-donating groups like m-tolyl improve yields.

- The triflylpyridinium-based method (Method 2) offers a practical alternative avoiding metal catalysts, suitable for sensitive substrates.

- The activation/coupling method (Method 3) is well-established for preparing amide derivatives but requires careful control of reaction temperature and stoichiometry.

- Analytical techniques such as NMR (1H, 13C), LC-MS, and melting point determination are essential for confirming product identity and purity.

- Reaction optimization includes solvent choice (e.g., toluene, dichloromethane), base selection (K3PO4, DIPEA), and additives (LiCl, dppf) to maximize yield and selectivity.

Q & A

Q. What are the common synthetic routes for preparing oxazole-4-carboxylic acid derivatives, and how do substituents influence reaction pathways?

Methodological Answer: Oxazole-4-carboxylic acid derivatives are typically synthesized via halogenation, coupling, or isomerization reactions. For halogenation, thionyl chloride (SOCl₂) is used to introduce chlorine atoms at specific positions under reflux in inert atmospheres . Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) enable aryl group introduction, as seen in analogs like 5-(4-nitrophenyl)oxazole-4-carboxylic acid . Substituent positioning (e.g., electron-withdrawing groups like nitro or halogens) significantly impacts reaction efficiency and regioselectivity. For example, Fe(II)-catalyzed isomerization of 5-methoxyisoxazoles yields oxazole-4-carboxylates, where steric and electronic effects dictate product distribution .

Q. Which spectroscopic techniques are optimal for characterizing structural integrity and purity of oxazole-4-carboxylic acids?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons in m-tolyl groups resonate at δ 6.8-7.5 ppm) .

IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹; oxazole ring vibrations occur near 1600 cm⁻¹ .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₉NO₃: 204.0662) .

HPLC : Purity assessment (>95% by UV detection at 254 nm) is critical for biological studies .

Example:

For 5-(3-chlorophenyl)oxazole-4-carboxylic acid, HRMS data matched calculated m/z 224.0245 (C₁₀H₆ClNO₃) .

Q. What in vitro assays are used to evaluate the biological activity of oxazole-4-carboxylic acid derivatives?

Methodological Answer:

- Enzyme Inhibition : Carbonic anhydrase inhibition assays (e.g., IC₅₀ determination via stopped-flow CO₂ hydration) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa cells) with dose-response curves .

- Apoptosis Induction : Caspase-3/7 activation and p53 expression analysis via Western blotting .

Example:

5-(2,3-Dichlorophenyl)oxazole-4-carboxylic acid showed IC₅₀ = 12 µM against carbonic anhydrase IX, linked to its electron-deficient aryl group enhancing target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Fe(II)-catalyzed isomerization of oxazole precursors?

Methodological Answer:

- Catalyst Loading : 5-10 mol% FeCl₂ achieves >80% conversion in dioxane at 105°C .

- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize intermediates but slow isomerization; nonpolar solvents accelerate ring closure .

- Temperature Control : Lower temps (50°C) favor azirine intermediates, while higher temps (105°C) drive oxazole formation .

Case Study:

Isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105°C yielded methyl oxazole-4-carboxylates in 85% yield vs. 65% in MeCN .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar oxazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-methoxyphenyl analogs) on target binding .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., nitro groups reduce electron density, enhancing enzyme inhibition) .

- Orthogonal Assays : Validate cytotoxicity with clonogenic assays to confirm apoptosis vs. necrosis mechanisms .

Example:

5-(4-Methoxyphenyl)oxazole-4-carboxylic acid (IC₅₀ = 18 µM) showed lower activity than its 3-chloro analog (IC₅₀ = 12 µM) due to reduced electron-withdrawing capacity .

Q. What computational approaches predict the binding affinity of oxazole-4-carboxylic acids with target enzymes?

Methodological Answer:

Docking Simulations : AutoDock Vina models interactions with carbonic anhydrase active sites, highlighting hydrogen bonds with Thr199/Glu106 .

Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., RMSD <2 Å over 100 ns indicates stable binding) .

QSAR Models : Correlate substituent parameters (Hammett σ) with bioactivity to design optimized analogs .

Case Study:

DFT calculations on 5-(3-fluorophenyl)oxazole-4-carboxylic acid revealed a 15% higher electron affinity than unsubstituted analogs, aligning with its enhanced inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.